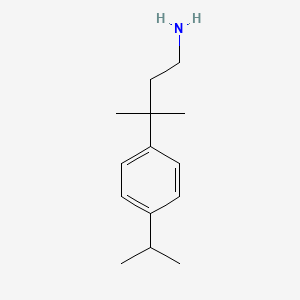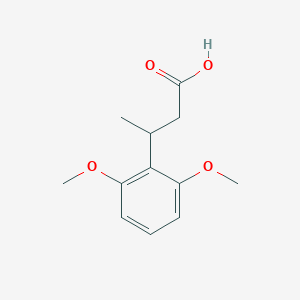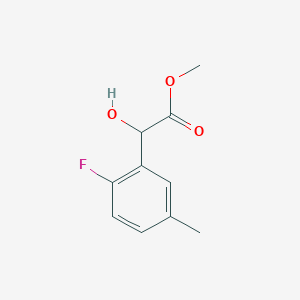
(3-Bromobutyl)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromobutyl)cyclopentane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopentane ring substituted with a 3-bromobutyl group. This compound is a derivative of cyclopentane and is classified as an alkyl halide. It is typically a colorless to light yellow liquid at standard temperature and pressure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobutyl)cyclopentane can be achieved through various methods. One common approach involves the reaction of cyclopentane with 3-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or chromatography.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(3-Bromobutyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of cyclopentyl alcohol, cyclopentyl cyanide, or cyclopentyl amines.
Elimination: Formation of cyclopentene derivatives.
Oxidation: Formation of cyclopentyl alcohols or ketones.
科学研究应用
(3-Bromobutyl)cyclopentane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Bromobutyl)cyclopentane involves its reactivity as an alkyl halide. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Bromocyclopentane: A simpler derivative of cyclopentane with a single bromine atom.
Cyclopentyl bromide: Another alkyl halide with similar reactivity.
3-Bromobutylbenzene: A compound with a similar 3-bromobutyl group but attached to a benzene ring.
Uniqueness
(3-Bromobutyl)cyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for targeted applications in various fields of research and industry.
属性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
3-bromobutylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-8(10)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3 |
InChI 键 |
ZUYCDBZSKDETIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1CCCC1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



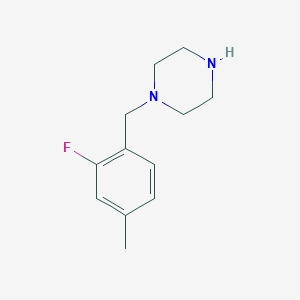
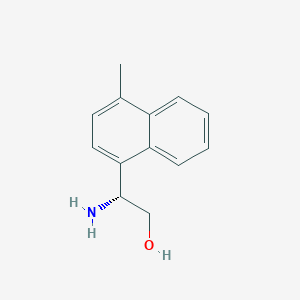
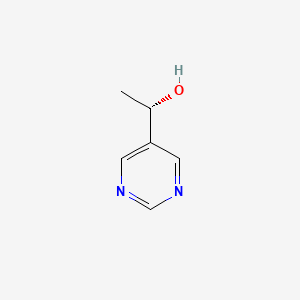
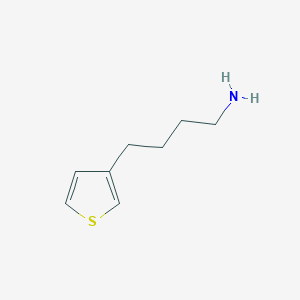

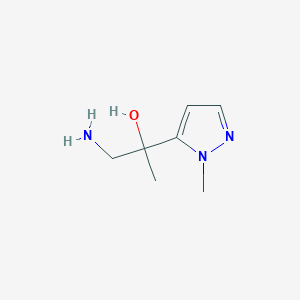

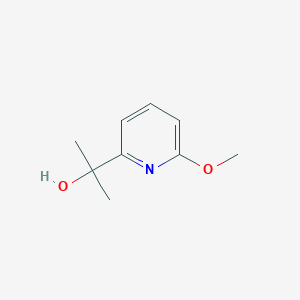
![2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine](/img/structure/B13606189.png)
